

Spectroscopic Profile of Methyl Furan-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl furan-3-carboxylate*

Cat. No.: B077232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl furan-3-carboxylate** (CAS No: 13129-23-2), a key heterocyclic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for **methyl furan-3-carboxylate** is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly available in search results	H2		
Data not explicitly available in search results	H4		
Data not explicitly available in search results	H5		
Data not explicitly available in search results	-OCH ₃		

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C2
Data not explicitly available in search results	C3
Data not explicitly available in search results	C4
Data not explicitly available in search results	C5
Data not explicitly available in search results	C=O
Data not explicitly available in search results	-OCH ₃

Note: While specific chemical shifts and coupling constants for **methyl furan-3-carboxylate** were not found in the provided search results, a general approach to NMR analysis is described in the experimental protocols.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not explicitly available in search results	C-H stretching (aromatic)	
Data not explicitly available in search results	C-H stretching (aliphatic, -OCH ₃)	
Data not explicitly available in search results	Strong	C=O stretching (ester)
Data not explicitly available in search results	C=C stretching (furan ring)	
Data not explicitly available in search results	C-O stretching (ester and furan)	

Note: A specific table of IR absorption peaks was not available in the search results. The assignments are based on characteristic functional group absorptions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
126	High	Molecular Ion [M] ⁺
95	High (often base peak)	[M - OCH ₃] ⁺
67	Moderate	[C ₄ H ₃ O] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Note: The fragmentation pattern is inferred from typical ester fragmentation and data from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for obtaining NMR spectra of a liquid sample like **methyl furan-3-carboxylate** is as follows:

- Sample Preparation:
 - Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2]
 - The choice of solvent is critical to avoid interfering signals.[3]
 - For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
 - Transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.[4]
 - Cap the NMR tube securely.[4]
- Data Acquisition:
 - The NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).[4]
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized by shimming.
 - For ¹H NMR, typical parameters might include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]
 - For ¹³C NMR, typical parameters might include a 30-degree pulse angle, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

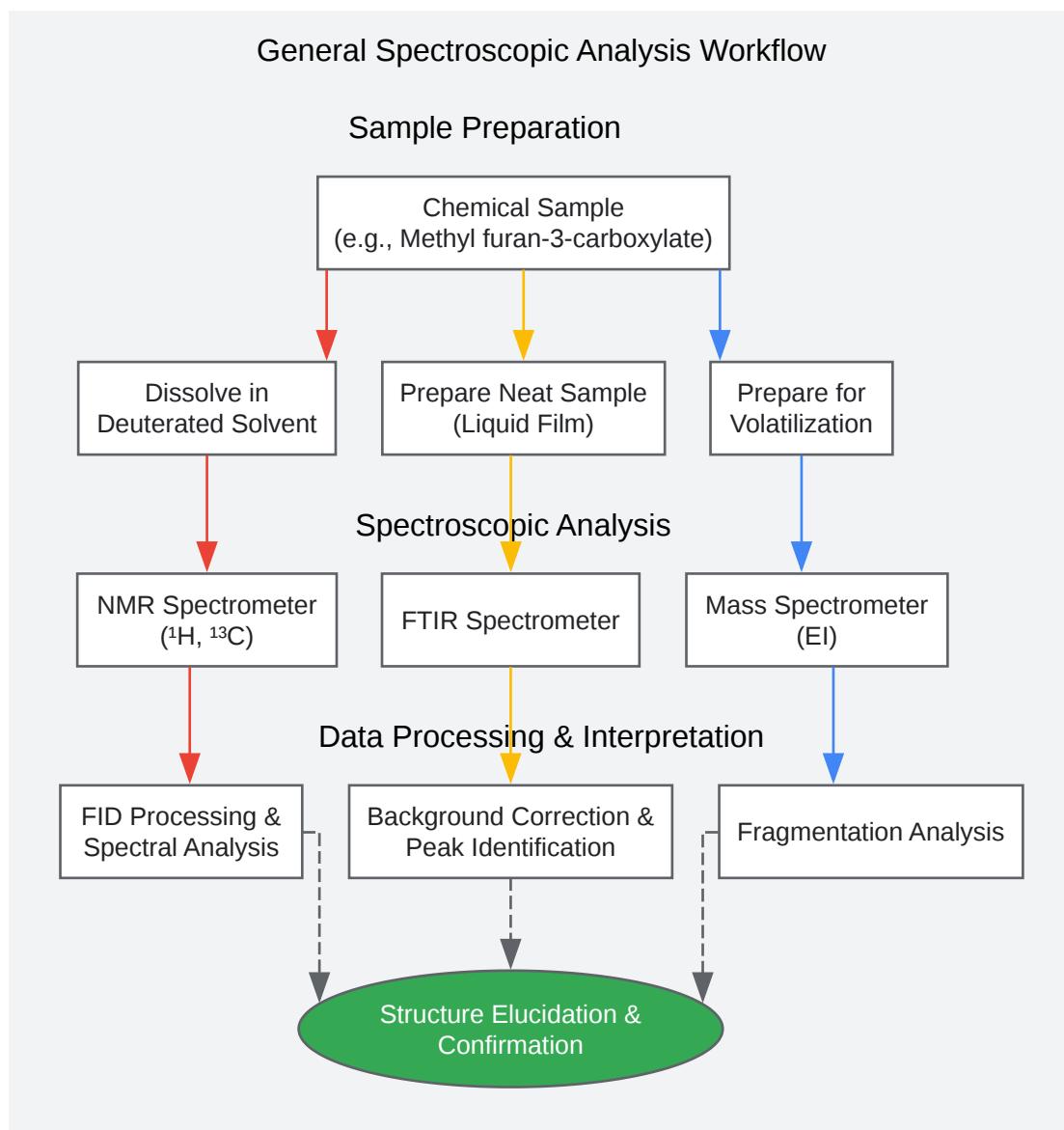
[4] The number of scans for ^{13}C NMR is generally much higher than for ^1H NMR to achieve an adequate signal-to-noise ratio.[4]

- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as **methyl furan-3-carboxylate**, the following "neat" sample preparation is common:

- Sample Preparation:
 - Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[5]
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.


Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules like **methyl furan-3-carboxylate**.

- Sample Introduction:
 - The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[1]
 - The sample is vaporized by heating under high vacuum.[6]
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded by a high-energy electron beam (typically 70 eV).[6]
 - This bombardment results in the ejection of an electron from the molecule, forming a molecular ion (M^+).[6]
 - The high energy of the electrons also causes extensive fragmentation of the molecular ion into smaller, characteristic fragment ions.[6]
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Furan-3-carboxylate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077232#methyl-furan-3-carboxylate-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com